Molecular weight and formula of Fmoc-D-4-guanidino-phenylalanine
Molecular weight and formula of Fmoc-D-4-guanidino-phenylalanine
Advanced Building Blocks for Peptidomimetics and Protease Inhibitors[1]
Executive Summary
Fmoc-D-4-guanidino-phenylalanine is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1] Structurally, it serves as a rigidified, aromatic analog of Arginine.[1] By replacing the flexible aliphatic side chain of Arginine with a phenyl spacer, this molecule restricts conformational freedom while maintaining the critical positive charge and hydrogen-bonding capability of the guanidinium group.
The D-enantiomer configuration confers resistance to enzymatic degradation, making it a critical component in the design of stable peptidomimetics, particularly thrombin inhibitors and antimicrobial peptides (AMPs).[1]
Part 1: Chemical Identity & Specifications[2][3]
In the context of drug development and SPPS, this molecule is almost exclusively handled in its orthogonal protected form to prevent side reactions during chain assembly. The standard commercial building block carries Boc (tert-butyloxycarbonyl) protection on the guanidine group.[1]
Core Specifications Table
| Feature | Specification |
| Common Name | Fmoc-D-Phe(4-guanidino-Boc₂)-OH |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-(2-methylpropan-2-yl)oxycarbonylimino]methyl]amino]phenyl]propanoic acid |
| CAS Number | 2044709-96-6 (D-isomer) (Note: L-isomer is 187283-25-6) |
| Molecular Formula | C₃₅H₄₀N₄O₈ (Protected Building Block) |
| Molecular Weight | 644.71 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water/DCM.[1][2][3][4][5] |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥ 98% (HPLC), Chiral Purity ≥ 99% ee |
Structural Differentiators[1]
-
Fmoc Group: Protects the
-amine, removable by mild base (Piperidine).[1][6] -
Boc Groups: Protect the nucleophilic guanidine side chain, stable to base but removable by acid (TFA) during final cleavage.[1]
-
D-Configuration: Induces specific secondary structures (e.g.,
-turns) and enhances proteolytic stability.[1]
Part 2: Structural Logic & Mechanistic Application
1. The "Rigid Arginine" Hypothesis
Arginine is a promiscuous binder due to the flexibility of its propyl side chain. Fmoc-D-4-guanidino-phenylalanine constrains the guanidine group at a fixed distance (~5-6 Å) from the peptide backbone.[1]
-
Mechanism: The phenyl ring locks the guanidine vector, reducing the entropic penalty upon binding to a receptor pocket (e.g., the S1 pocket of serine proteases like Thrombin or Trypsin).[1]
-
Impact: Increases binding affinity (
) and selectivity compared to flexible Arginine analogs.[1]
2. Proteolytic Stability
The incorporation of D-amino acids prevents recognition by endogenous L-specific proteases.[1]
-
Application: Essential for increasing the in vivo half-life (
) of peptide therapeutics.[1]
Part 3: Experimental Protocol (SPPS)
Role: Senior Application Scientist Directive: The following protocol is optimized for Fmoc-D-Phe(4-guanidino-Boc₂)-OH to minimize guanidine acylation and racemization.
Reagents & Setup
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
-
Coupling Reagent: HATU or HCTU (Preferred over HBTU for sterically demanding couplings).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Fmoc Deprotection (Cycle A):
-
Activation & Coupling (Cycle B):
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine in DMF to cap unreacted amines.[1]
-
-
Final Cleavage & Side-Chain Deprotection:
Visualization: SPPS Cycle Logic
The following diagram illustrates the orthogonal protection strategy essential for this molecule.
Figure 1: Orthogonal protection logic in SPPS. The Fmoc group is base-labile (Piperidine), while the Guanidine-Boc protection is acid-labile (TFA), ensuring side-chain stability during chain elongation.[1]
Part 4: Case Study & Applications
Thrombin Inhibition
Fmoc-D-4-guanidino-phenylalanine is frequently used to synthesize selective thrombin inhibitors.[1] Thrombin, a serine protease, recognizes an Arginine residue at the P1 position of its substrates.
-
Design: Replacing L-Arg with D-4-guanidino-Phe creates a non-hydrolyzable "warhead" that fits into the S1 specificity pocket.[1]
-
Outcome: The rigid phenyl ring positions the guanidine group to form a salt bridge with Asp189 in the thrombin active site, while the D-configuration prevents cleavage, converting a substrate into a potent competitive inhibitor.
Quality Control (QC)
When validating the synthesized peptide:
-
Mass Spectrometry (ESI-MS): Expect a mass shift.[1]
-
HPLC: The D-isomer will have a distinct retention time compared to the L-isomer.[1] Use a chiral column (e.g., Chiralpak) if enantiomeric purity is critical.[1]
References
-
Chem-Impex International. "Fmoc-D-Phe(4-guanidino-Boc2)-OH Product Specifications." Chem-Impex Catalog. Accessed February 2026.[1]
-
Sigma-Aldrich. "Fmoc-Phe(4-Boc2-guanidino)-OH Technical Data."[1][5] Merck KGaA.[1] Accessed February 2026.[1] [1]
-
Feichtinger, K., et al. "Diphenyl 1-Amino-2-phenylethylphosphonate Derivatives as Inhibitors of Serine Proteases."[1] Journal of Medicinal Chemistry, 1998. (Contextual grounding for guanidino-phenylalanine in protease inhibition).
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.[1] (Review of orthogonal protection strategies including Fmoc/Boc). [1]
Sources
- 1. Fmoc-Phe(4-Boc2-guanidino)-OH technical, = 90 HPLC 187283-25-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-FMOC-(4-PMC-GYANIDINO)-PHENYLALANINE|(206060-56-2)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 4. (2S)-3-(4-((bis((((tert-butoxy)carbonyl)amino))methylidene)amino)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C35H40N4O8 | CID 135739669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Phe(4-Boc2-guanidino)-OH technical, = 90 HPLC 187283-25-6 [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
